molecular formula C11H12BNO5S B8408550 5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-ylboronic acid

5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-ylboronic acid

Cat. No. B8408550
M. Wt: 281.10 g/mol
InChI Key: XDLIZEPZNNGLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557807B2

Procedure details

A 20 mL microwave vial was charged with a magnetic stirring bar, 3-bromo-5-morpholino-7H-thieno[3,2-b]pyran-7-one (103) (1.20 g, 3.80 mmol), 1,3-bis(diphenylphosphino)propane (156 mg, 0.38 mmol), 1,3-bis(diphenylphosphino)propane nickel(II) chloride (205 mg, 0.38 mmol), dioxane (8 mL), diisopropylethylamine (1.98 mL, 11.39 mmol), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.10 mL, 7.59 mmol). The reaction mixture magnetically stirred and heated via microwave irradiation for 15 minutes at 160° C. Upon cooling to room temperature, the reaction was transferred to a separatory funnel, diluted with dichloromethane (100 mL), and washed three times with saturated aqueous ammonium chloride solution (100 mL). The dichloromethane layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting brown foam was stirred in aqueous hydrochloric acid (1.0M, 100 mL) for 30 minutes, frozen, and lyophilized to give 5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-ylboronic acid (69) (1.51 g, 4.15 mmol) as a brown solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.98 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
1,3-bis(diphenylphosphino)propane nickel(II) chloride
Quantity
205 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[O:7][C:8]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)=[CH:9][C:10](=[O:11])[C:5]=2[S:4][CH:3]=1.O1CCOCC1.C(N(C(C)C)CC)(C)C.CC1(C)C(C)(C)[O:37][BH:36][O:35]1>ClCCl.[Ni](Cl)Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[O:15]1[CH2:16][CH2:17][N:12]([C:8]2[O:7][C:6]3[C:2]([B:36]([OH:37])[OH:35])=[CH:3][S:4][C:5]=3[C:10](=[O:11])[CH:9]=2)[CH2:13][CH2:14]1 |f:5.6|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CSC2=C1OC(=CC2=O)N2CCOCC2
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.98 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
1.1 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
1,3-bis(diphenylphosphino)propane nickel(II) chloride
Quantity
205 mg
Type
catalyst
Smiles
[Ni](Cl)Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Seven
Name
Quantity
156 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The reaction mixture magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 20 mL microwave vial was charged with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was transferred to a separatory funnel
WASH
Type
WASH
Details
washed three times with saturated aqueous ammonium chloride solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
The resulting brown foam was stirred in aqueous hydrochloric acid (1.0M, 100 mL) for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
frozen

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CC(C2=C(O1)C(=CS2)B(O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.15 mmol
AMOUNT: MASS 1.51 g
YIELD: CALCULATEDPERCENTYIELD 109.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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